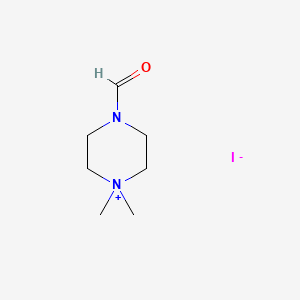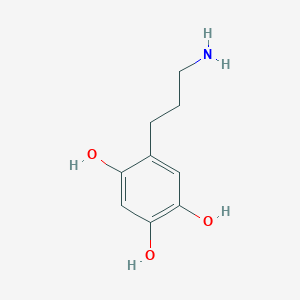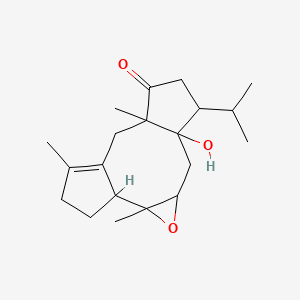![molecular formula C12H11Cl3O3 B14364667 [4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate CAS No. 92696-25-8](/img/structure/B14364667.png)
[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate is an organic compound with the molecular formula C₁₂H₁₁Cl₃O₃ and a molecular weight of 309.573 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 3-oxobutyl group and a trichloroacetate ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate typically involves the esterification of 4-(3-oxobutyl)phenol with trichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反応の分析
Types of Reactions
[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloroacetate group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of [4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
- [4-(3-Oxobutyl)phenyl] acetate
- [4-(3-Oxobutyl)phenyl] propionate
- [4-(3-Oxobutyl)phenyl] butyrate
Uniqueness
Compared to similar compounds, [4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct chemical reactivity and biological activity. The trichloroacetate group enhances the compound’s electrophilicity, making it more reactive in certain chemical and biological contexts .
特性
CAS番号 |
92696-25-8 |
|---|---|
分子式 |
C12H11Cl3O3 |
分子量 |
309.6 g/mol |
IUPAC名 |
[4-(3-oxobutyl)phenyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H11Cl3O3/c1-8(16)2-3-9-4-6-10(7-5-9)18-11(17)12(13,14)15/h4-7H,2-3H2,1H3 |
InChIキー |
XSKURFUGKPPUDB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


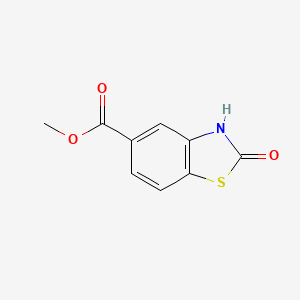
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
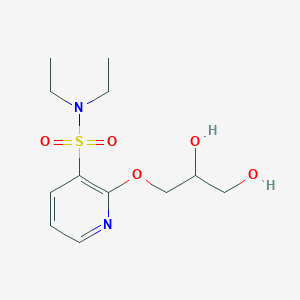
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
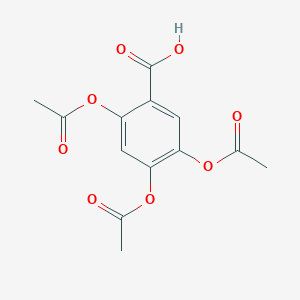
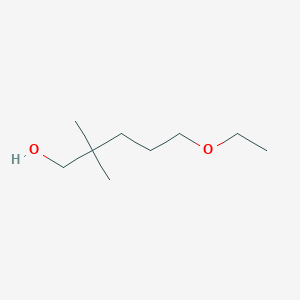
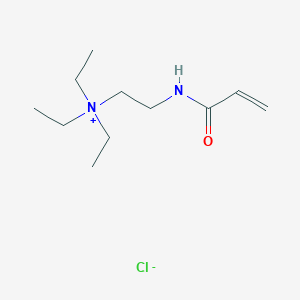

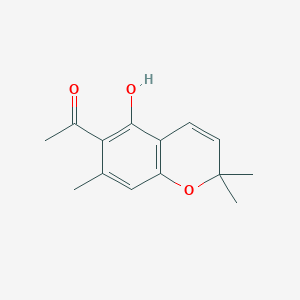
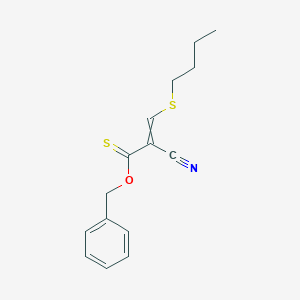
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
